molecular formula C3H3NO B14643706 N-Prop-2-yn-1-ylidenehydroxylamine CAS No. 53978-09-9

N-Prop-2-yn-1-ylidenehydroxylamine

Cat. No.: B14643706
CAS No.: 53978-09-9
M. Wt: 69.06 g/mol
InChI Key: FJQBKCXGUYADRC-UHFFFAOYSA-N
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Description

N-Prop-2-yn-1-ylidenehydroxylamine is a hydroxylamine derivative featuring a propargylidene group (HC≡C–CH=N–OH). Characterization techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are critical for confirming its structure and purity . The compound’s reactivity is likely influenced by the electron-deficient propargyl group and the nucleophilic hydroxylamine moiety, making it a candidate for applications in organic synthesis or medicinal chemistry.

Properties

CAS No.

53978-09-9

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

IUPAC Name

N-prop-2-ynylidenehydroxylamine

InChI

InChI=1S/C3H3NO/c1-2-3-4-5/h1,3,5H

InChI Key

FJQBKCXGUYADRC-UHFFFAOYSA-N

Canonical SMILES

C#CC=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Prop-2-yn-1-ylidenehydroxylamine typically involves the reaction of propargylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained through careful purification processes such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Prop-2-yn-1-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Prop-2-yn-1-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of N-Prop-2-yn-1-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of reactive intermediates, which can undergo further chemical transformations within the biological system.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The propargylidene-hydroxylamine scaffold differentiates N-Prop-2-yn-1-ylidenehydroxylamine from other compounds with propargyl or hydroxylamine motifs. Key structural analogs include:

2-Iodo-N-(prop-2-yn-1-yl)acetamide (C₅H₆INO): Contains a propargyl group linked to an iodoacetamide, synthesized via EDCI/DMAP-mediated coupling in dichloromethane (5% yield) .

N-1-(Piperidin-1-yl)propan-2-ylidenehydroxylamine (C₈H₁₆N₂O): Features a piperidinyl substituent instead of propargyl, forming an oxime structure .

(Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS): A propargyl-thiocyanate compound with unstudied toxicological hazards .

N-Methyl-N-2-propargyl-1-indanamine HCl (C₁₃H₁₆NCl): Combines a propargyl group with an indane ring, isolated as a hydrochloride salt .

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not provided Inferred ~115–125 Propargylidene, hydroxylamine
2-Iodo-N-(prop-2-yn-1-yl)acetamide C₅H₆INO 211.01 Propargyl, iodoacetamide
N-1-(Piperidin-1-yl)propan-2-ylidenehydroxylamine C₈H₁₆N₂O 156.23 Piperidinyl, oxime
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 Propargyl, thiocyanate
N-Methyl-N-2-propargyl-1-indanamine HCl C₁₃H₁₆NCl 221.73 Indanyl, propargyl, HCl salt

Physicochemical and Spectroscopic Properties

  • Spectroscopy : Propargyl-containing compounds exhibit distinct IR stretches for C≡C (~2100 cm⁻¹) and N–H/O–H (~3300 cm⁻¹). NMR signals for propargyl protons appear at δ 2.0–3.0 ppm (¹H) and 70–85 ppm (¹³C) .
  • Stability : Propargyl groups may confer instability under acidic or oxidative conditions. The hydrochloride salt of the indanamine derivative enhances solubility and stability .

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